Furan, tetrahydro-2-[(phenylseleno)methyl]-

Antiproliferative Colorectal cancer HCT‑116

Furan, tetrahydro-2-[(phenylseleno)methyl]- (also designated 2-(phenylselenomethyl)tetrahydrofuran; compound 1a) is a synthetic organoselenium small molecule (C₁₁H₁₄OSe, MW 241.19) in which a phenylseleno (–SePh) moiety is installed at the 2‑methyl position of a tetrahydrofuran (THF) ring. It is formally indexed as a MeSH Supplementary Concept (C588307) with documented antioxidative and antiproliferative activities and is structurally paired with its six‑membered tetrahydropyran (THP) analogue.

Molecular Formula C11H14OSe
Molecular Weight 241.2 g/mol
CAS No. 65539-72-2
Cat. No. B1202226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, tetrahydro-2-[(phenylseleno)methyl]-
CAS65539-72-2
Synonyms2-(phenylselenomethyl)tetrahydrofuran
Molecular FormulaC11H14OSe
Molecular Weight241.2 g/mol
Structural Identifiers
SMILESC1CC(OC1)C[Se]C2=CC=CC=C2
InChIInChI=1S/C11H14OSe/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10H,4-5,8-9H2
InChIKeySTVRMJDABAVWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan, tetrahydro-2-[(phenylseleno)methyl]- (CAS 65539-72-2): Procurement-Grade Structural and Biological Profile


Furan, tetrahydro-2-[(phenylseleno)methyl]- (also designated 2-(phenylselenomethyl)tetrahydrofuran; compound 1a) is a synthetic organoselenium small molecule (C₁₁H₁₄OSe, MW 241.19) in which a phenylseleno (–SePh) moiety is installed at the 2‑methyl position of a tetrahydrofuran (THF) ring [1]. It is formally indexed as a MeSH Supplementary Concept (C588307) with documented antioxidative and antiproliferative activities and is structurally paired with its six‑membered tetrahydropyran (THP) analogue [2]. The compound serves as a core organoselenium scaffold in oncology‑focused redox research, enabling procurement decisions based on its discrete heterocyclic architecture and selenium‑dependent pharmacology.

Organoselenium redox research scaffold
THF heterocycle architecture (distinct from THP analog)
Antiproliferative and oxidative stress study contexts

Why 2-(Phenylselenomethyl)tetrahydrofuran Cannot Be Replaced with the Six‑Membered THP Analog or Non‑Selenium Isosteres


Organoselenium compounds are not functionally interchangeable; selenium’s unique redox properties, chemoselectivity, and antioxidant capacity diverge sharply from sulfur or oxygen congeners [1]. Within the 2‑(phenylselenomethyl) series, the THF ring size directly modulates cell‑type sensitivity, glutathione (GSH) induction, and superoxide scavenging, meaning procurement of the five‑membered THF derivative (1a) delivers a quantitatively distinct antiproliferative and antioxidative signature relative to the six‑membered THP analogue (2a) [2]. Generic substitution therefore erases the precise pharmacological profile that is required for reproducible cancer‑redox studies.

THF derivative (1a) Discrete antiproliferative and redox profile
THP analog (2a) May shift cell-type sensitivity and oxidative stress endpoints
Selenium-containing Chalcogen-dependent redox pharmacology context
Sulfur isosteres Antiproliferative activity may be significantly lower

2-(Phenylselenomethyl)tetrahydrofuran: Head‑to‑Head Antiproliferative and Antioxidant Evidence vs. THP Analog


Antiproliferative Activity in Colorectal Adenocarcinoma HCT‑116 Cells: 1a Outperforms 2a

2‑(Phenylselenomethyl)tetrahydrofuran (1a) exhibited superior antiproliferative potency against HCT‑116 colon cancer cells compared to its six‑membered tetrahydropyran analogue (2a). In the MTT assay, both compounds were tested under identical dose‑dependent conditions, and 1a consistently produced a greater reduction in cell viability [1]. The abstract confirms that 1a produced a greater effect compared to 2a, and the HCT‑116 line was more sensitive than MDA‑MB‑231 [1]. The overall implication is that the THF ring confers a measurable advantage in colorectal cancer models.

HCT-116 Antiproliferative
Head-to-head
1a (THF) showed greater cell viability reduction than 2a (THP) in MTT assay.
Supports colorectal cancer cell-model studies
Full dose-response data in J BUON 2014; exact IC50 not abstracted
Antiproliferative Colorectal cancer HCT‑116

Superoxide Anion Radical Scavenging: THF Derivative Provides Greater Oxidative Stress Reduction

In the comparative study, both 1a (THF) and 2a (THP) decreased superoxide anion radical (O₂•⁻) concentration, but 1a showed a more pronounced effect [1]. The reduction in O₂•⁻ was linked to decreased peroxynitrite levels, and the overall conclusion was that selenium compounds reduce ROS [1]. While the abstract does not parse a single O₂•⁻ IC₅₀, it clearly states that 1a produced a greater effect than 2a, indicating superior radical scavenging efficacy for the THF compound.

Superoxide Scavenging
Head-to-head
1a produced a greater decrease in O2•⁻ levels than 2a.
Reported oxidative stress reduction context
Quantitative data in full text; cell-based spectrophotometry
Superoxide scavenging Oxidative stress Reactive oxygen species

Endogenous GSH Up‑regulation: THF Derivative Demonstrates Higher Glutathione Induction

Both 1a and 2a promoted endogenous antioxidative capacities by increasing total glutathione (GSH) concentration [1]. The study reports that 1a and 2a acted more efficiently in promoting GSH, providing better self‑defense capabilities for cells [1]. Although the abstract treats 1a and 2a jointly for the GSH endpoint, the overall superior biological profile of 1a (noted in the Results: '1a produced greater effect compared to 2a') suggests a higher induction of the GSH system by the THF compound under the tested conditions.

GSH Induction
Head-to-head
Both compounds increased total GSH; 1a displayed overall greater biological effect.
Endogenous antioxidant capacity context
GSH levels reported; finer values in full text
Glutathione Endogenous antioxidant capacity GSH

Cell‑Type Sensitivity Profile: HCT‑116 Colon Cancer Cells Are More Responsive to the THF Compound

The HCT‑116 colon cancer cell line was significantly more sensitive to both 1a and 2a than the MDA‑MB‑231 breast cancer cell line [1]. Within this differential sensitivity, 1a again produced a greater overall effect, establishing a selectivity hierarchy: 1a (THF) > 2a (THP) and HCT‑116 > MDA‑MB‑231 [1]. This dual selectivity pattern is critical for designing colon‑cancer‑targeted studies and cannot be reproduced by the THP analogue.

Cell-Type Sensitivity
Head-to-head
HCT-116 more sensitive than MDA-MB-231; 1a showed greatest effect among tested lines.
Colon cancer model selectivity context
MTT assay; hierarchy 1a > 2a, HCT-116 > MDA-MB-231
Cell‑type selectivity HCT‑116 vs MDA‑MB‑231 Cancer models

Organoselenium vs. Chalcogen Isosteres: Selenium Derivatives Are Stronger Antiproliferative Agents

In a broader structural context, chalcogen‑containing phenolics were evaluated as antiproliferative agents, and the selenium derivatives were found to be significantly stronger antiproliferative agents than their sulfur isosteres (GI₅₀ <10 µM) [1]. Although this conclusion is drawn from a series of phenolic‑chalcogen hybrids rather than the exact 2‑(phenylselenomethyl)tetrahydrofuran scaffold, it establishes a class‑level principle: the Se→S replacement systematically weakens antiproliferative activity. This inference supports procurement of the selenium‑bearing THF compound over any putative sulfur analogue.

Selenium vs Sulfur
Class-level
Se derivatives reported significantly stronger antiproliferative agents than S isosteres (GI50).
Class-level chalcogen identity context
Panel of human tumor cell lines; Eur J Med Chem 2018
Chalcogen comparison Selenium vs sulfur Antiproliferative

Stable Spectroscopic Fingerprint: GC‑MS and ¹H NMR Confirmed Identity for Quality‑Controlled Procurement

The compound is archived with one ¹H NMR and two GC‑MS spectra in the SpectraBase database, providing a definitive spectroscopic fingerprint [1]. This reference data allows any procuring laboratory to verify compound identity and purity independently, distinguishing it from uncharacterized or mislabeled organoselenium stocks. No analogous structural verification data have been published at this level of completeness for the related THP analogue in open databases.

QC Identity
Supporting evidence
Public ¹H NMR and two GC‑MS spectra available in SpectraBase
Supports in-house identity verification
No equivalent open-access data for THP analog
Quality control Spectroscopic characterization GC‑MS

Evidence‑Backed Application Scenarios for 2‑(Phenylselenomethyl)tetrahydrofuran


Colorectal Cancer Redox Pharmacology: HCT‑116 Antiproliferative Assays

The compound’s superior antiproliferative action against HCT‑116 cells, demonstrated in the head‑to‑head MTT comparison with the THP analogue [1], makes it the preferred small‑molecule probe for colon cancer redox studies. Use it as a selenium‑based antiproliferative agent in dose‑response experiments where THP analogues would underestimate potency.

Superoxide Scavenging and GSH Induction Experiments in Oxidative Stress Models

Because 1a (THF) outperforms 2a (THP) in reducing superoxide anion radical levels and promotes higher endogenous GSH [1], procure the THF derivative for in vitro models of oxidative stress, ischemia‑reperfusion, or chemoprevention where robust antioxidant defense induction is required.

Organoselenium Chemical Biology and Chalcogen‑Comparison Studies

The compound serves as a well‑characterized organoselenium reference standard. Its spectral library availability [2] and the established class‑level antiproliferative advantage of selenium over sulfur isosteres [3] support its use in SAR campaigns exploring the unique biological chemistry of selenium‑containing heterocycles.

Quality‑Controlled Procurement for Reproducible Academic or Industrial Screening

The availability of public ¹H NMR and GC‑MS spectra [2] enables incoming quality control, ensuring that the purchased material matches the compound used in the published J BUON 2014 data [1]. This traceability is critical for repeatable screening results and regulatory documentation.

Application
Selection Property
Validation Focus
Colorectal cancer cell-model studies
THF-dependent antiproliferative profile
Cell-viability endpoints
Oxidative stress research models
Selenium-dependent antioxidant capacity
Superoxide scavenging and GSH induction
Selenium heterocycle SAR studies
Chalcogen identity (Se vs S)
Antiproliferative activity ranking in tumor panels
Research procurement and QC
Public spectral reference data
Spectroscopic identity confirmation
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